

An In-depth Technical Guide to 2-(Bromomethyl)-1,4-dioxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxane

Cat. No.: B041632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,4-dioxane is a heterocyclic organic compound with the chemical formula $C_5H_9BrO_2$. As a bifunctional molecule, featuring a reactive bromomethyl group and a stable dioxane ring, it serves as a valuable building block in organic synthesis. Its structure is of interest to medicinal chemists and materials scientists for the introduction of the 1,4-dioxane moiety into larger molecules, potentially influencing properties such as solubility, metabolic stability, and conformational rigidity. This guide provides a summary of its physical characteristics, a general protocol for its synthesis, and an overview of its reactivity.

Physical Characteristics

Experimentally determined physical properties for **2-(Bromomethyl)-1,4-dioxane** are not widely available in the published literature. The following table summarizes predicted physicochemical properties for this compound.^[1] Researchers should use these values with the understanding that they are computational estimates and may differ from experimental values.

Property	Value	Notes
Molecular Formula	C ₅ H ₉ BrO ₂	
Molecular Weight	181.03 g/mol	[2] [3]
CAS Number	1339058-38-6	[1] [2] [3]
Density	1.5 ± 0.1 g/cm ³	Predicted
Boiling Point	214.5 ± 25.0 °C at 760 mmHg	Predicted
Flash Point	86.0 ± 14.4 °C	Predicted
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	Predicted
Refractive Index	1.467	Predicted

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **2-(Bromomethyl)-1,4-dioxane** is not readily available. However, a common method for the preparation of such α -haloethers is the bromination of the corresponding alcohol. The following is a generalized experimental protocol adapted from standard organic synthesis procedures for the conversion of an alcohol to a bromide, which can be applied to the synthesis of **2-(Bromomethyl)-1,4-dioxane** from 2-(Hydroxymethyl)-1,4-dioxane.

Reaction:

Materials:

- 2-(Hydroxymethyl)-1,4-dioxane
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

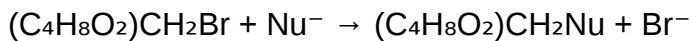
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Hydroxymethyl)-1,4-dioxane (1.0 equivalent) in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Brominating Agent: Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude **2-(Bromomethyl)-1,4-dioxane** by vacuum distillation or flash column chromatography on silica gel.


Reactivity and Applications

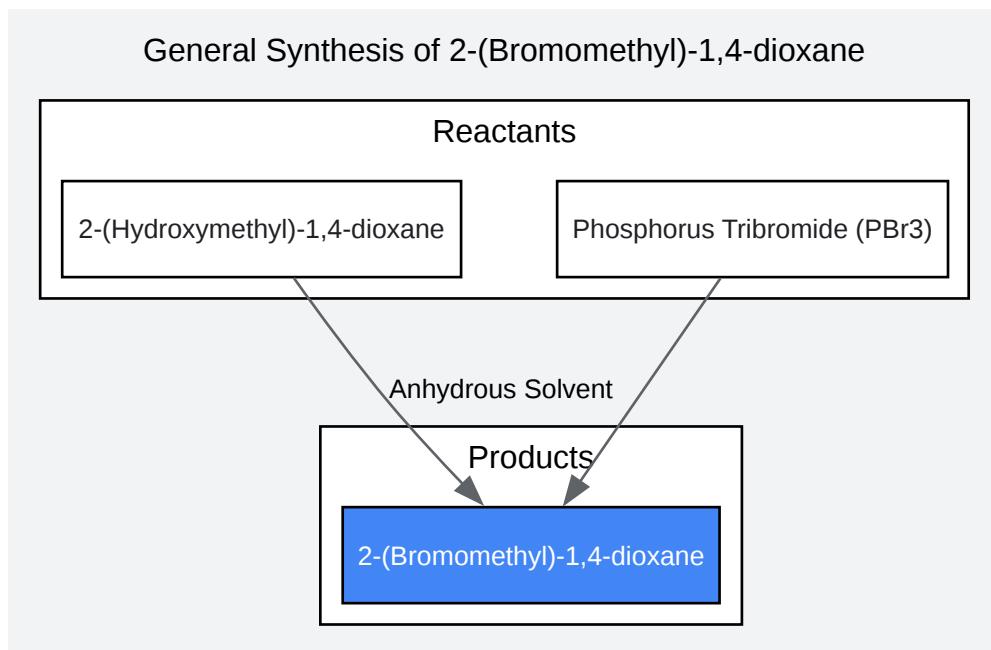
The primary mode of reactivity for **2-(Bromomethyl)-1,4-dioxane** is nucleophilic substitution at the bromomethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This makes the compound a useful reagent for introducing the 1,4-dioxane-2-ylmethyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-1,4-dioxane is an excellent substrate for S_N2 reactions. A variety of nucleophiles can be used to displace the bromide ion, leading to the formation of a new carbon-nucleophile bond.

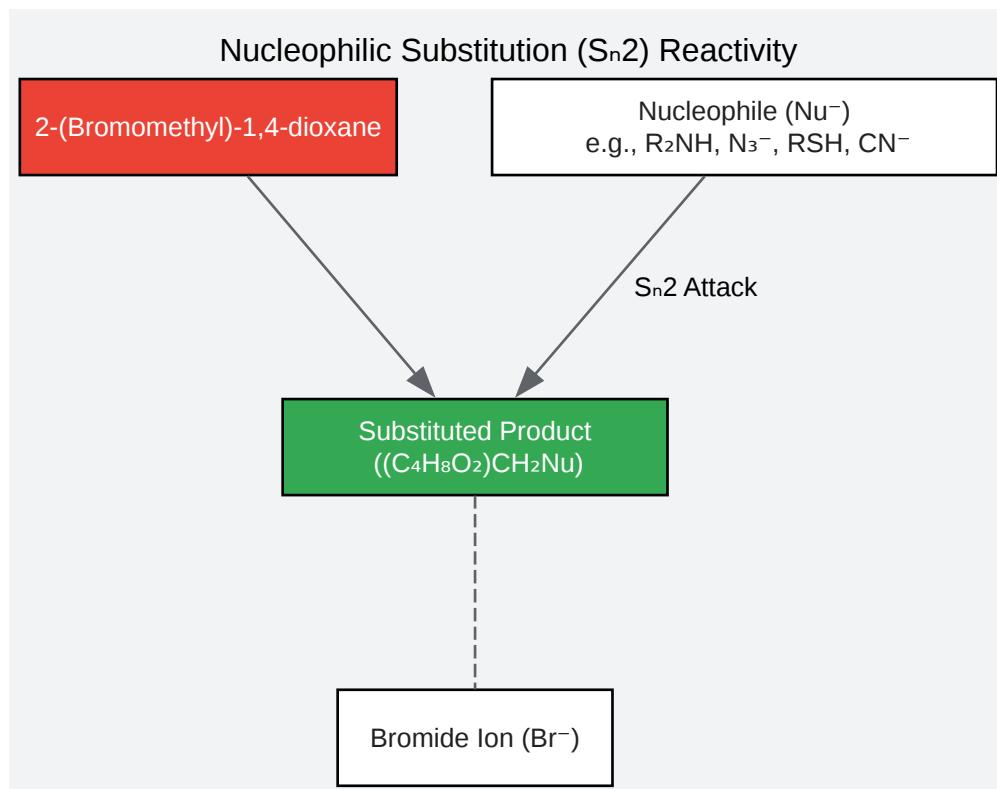
General Reaction Scheme:

Where Nu^- can be a variety of nucleophiles, including:


- Amines (R_2NH): to form substituted amines.
- Azides (N_3^-): to form azides, which can be further reduced to primary amines.
- Thiols (RSH): to form thioethers.
- Cyanides (CN^-): to form nitriles, which can be hydrolyzed to carboxylic acids.
- Carboxylates ($RCOO^-$): to form esters.
- Alkoxides (RO^-): to form ethers.

The choice of solvent and reaction conditions is crucial to favor substitution over potential elimination side reactions.^[4] Polar aprotic solvents such as DMF or DMSO are often employed

to facilitate S_N2 reactions.[\[5\]](#)


Visualizations

The following diagrams illustrate the general synthesis and reactivity of **2-(Bromomethyl)-1,4-dioxane**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-(Bromomethyl)-1,4-dioxane**.

[Click to download full resolution via product page](#)

Caption: General S_N2 reaction of **2-(Bromomethyl)-1,4-dioxane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)-1,4-dioxane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041632#physical-characteristics-of-2-bromomethyl-1-4-dioxane\]](https://www.benchchem.com/product/b041632#physical-characteristics-of-2-bromomethyl-1-4-dioxane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com